N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-fluorobenzamide
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Description
Scientific Research Applications
Antimicrobial Properties
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-fluorobenzamide and its derivatives have been explored for their antimicrobial properties. Research demonstrates that certain fluorobenzamide compounds, particularly those with a thiazole or thiazolidine structure, exhibit promising antimicrobial activity. For instance, compounds synthesized through microwave-induced methods have shown significant antimicrobial effects against various bacterial and fungal strains, with fluorine atoms playing a crucial role in enhancing this activity (Desai, Rajpara, & Joshi, 2013).
Antitumor Activity
The fluorinated 2-(4-aminophenyl)benzothiazole derivatives, closely related to this compound, have been synthesized and evaluated for their antitumor properties. These compounds have shown potent cytotoxic activity in vitro against specific human breast cancer cell lines, while being inactive against certain other cell types, indicating a selective antitumor potential. Modifications to the benzothiazole structure, such as the introduction of fluorine atoms, have been explored to enhance the antitumor activity and selectivity of these compounds (Hutchinson et al., 2001).
Supramolecular Chemistry
The study of closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides, which include compounds similar to this compound, has contributed to the understanding of supramolecular chemistry. These compounds exhibit interesting molecular conformations and modes of supramolecular aggregation, providing insights into the influence of molecular structure on the properties and functionalities of supramolecular systems (Sagar et al., 2018).
Organic Synthesis and Catalysis
Research on N-heterocyclic carbene-catalyzed nucleophilic aroylation of fluorobenzenes, which involves compounds related to this compound, has expanded the toolkit of organic synthesis and catalysis. These studies have demonstrated efficient methods for the synthesis of polysubstituted benzophenones from fluorobenzenes, contributing to the development of new synthetic strategies in organic chemistry (Suzuki et al., 2008).
Fluorescence and Photophysical Properties
The exploration of triphenylamine–benzothiazole derivatives has shed light on the temperature-controlled locally excited and twisted intramolecular charge-transfer state-dependent fluorescence switching. Such studies, involving molecules with structural similarities to this compound, have contributed to understanding the mechanisms underlying fluorescence switching and tuning in organic compounds, which has implications for the development of advanced materials for optical and electronic applications (Kundu et al., 2019).
Properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN2O2S/c24-18-13-7-12-17(14-18)22(28)26-23-25-19(15-8-3-1-4-9-15)21(29-23)20(27)16-10-5-2-6-11-16/h1-14H,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHCCBYUZIMNIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=CC=C3)F)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.